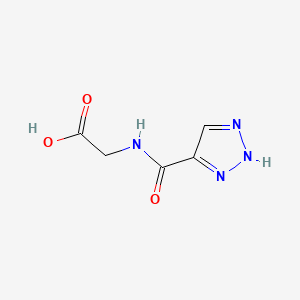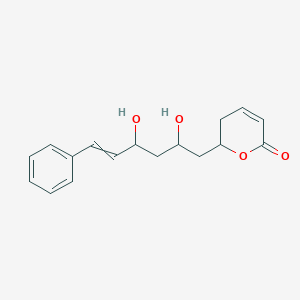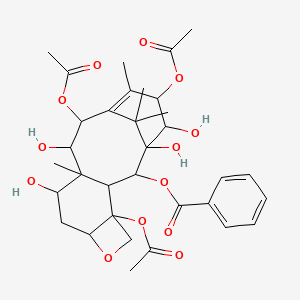
prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The allyl cation is a positively charged ion with the formula ( \text{C}_3\text{H}_5^+ ). It is a resonance-stabilized carbocation, meaning that its positive charge is delocalized over multiple atoms, which provides it with additional stability compared to other carbocations. The allyl cation is an important intermediate in many organic reactions and plays a crucial role in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The allyl cation can be generated through several synthetic routes. One common method involves the protonation of allyl alcohol using a strong acid, such as sulfuric acid, to produce the allyl cation. Another method involves the reaction of allyl halides with Lewis acids, such as aluminum chloride, which facilitates the formation of the allyl cation .
Industrial Production Methods: In industrial settings, the allyl cation is often generated as an intermediate in the production of various chemicals. For example, the production of allyl chloride involves the chlorination of propylene, which can lead to the formation of the allyl cation as an intermediate .
Análisis De Reacciones Químicas
Types of Reactions: The allyl cation undergoes a variety of chemical reactions, including:
Substitution Reactions: The allyl cation can participate in nucleophilic substitution reactions, where a nucleophile replaces the leaving group attached to the allyl cation.
Addition Reactions: The allyl cation can add to alkenes and alkynes, forming new carbon-carbon bonds.
Rearrangement Reactions: The allyl cation can undergo rearrangement reactions, where the position of the positive charge shifts within the molecule.
Common Reagents and Conditions: Common reagents used in reactions involving the allyl cation include Lewis acids (e.g., aluminum chloride), strong acids (e.g., sulfuric acid), and nucleophiles (e.g., halide ions). Reaction conditions typically involve low temperatures and the presence of a solvent that can stabilize the cation .
Major Products: The major products formed from reactions involving the allyl cation depend on the specific reaction type. For example, nucleophilic substitution reactions can yield allyl-substituted compounds, while addition reactions can produce larger carbon frameworks .
Aplicaciones Científicas De Investigación
The allyl cation has numerous applications in scientific research, including:
Chemistry: The allyl cation is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into the allyl cation’s interactions with biological molecules has provided insights into enzyme mechanisms and metabolic pathways.
Medicine: The allyl cation is studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The allyl cation is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The allyl cation exerts its effects through its ability to stabilize positive charge via resonance. The positive charge is delocalized over the three carbon atoms in the allyl group, which allows for greater stability and reactivity. This delocalization enables the allyl cation to participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Allyl Radical: The allyl radical is a neutral species with an unpaired electron, making it highly reactive.
Allyl Anion: The allyl anion is a negatively charged species with an extra electron, providing it with different reactivity compared to the allyl cation.
Benzylic Cation: Similar to the allyl cation, the benzylic cation is stabilized by resonance, but it involves a benzene ring instead of an allyl group
Uniqueness: The allyl cation is unique in its ability to stabilize positive charge through resonance over a three-carbon system. This property makes it a versatile intermediate in organic synthesis and a valuable tool in various chemical reactions .
Propiedades
Número CAS |
1724-44-3 |
|---|---|
Fórmula molecular |
C3H5+ |
Peso molecular |
41.073 |
Nombre IUPAC |
prop-1-ene |
InChI |
InChI=1S/C3H5/c1-3-2/h3H,1-2H2/q+1 |
Clave InChI |
WPKVKNZNPQRHOD-UHFFFAOYSA-N |
SMILES |
C=C[CH2+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone](/img/structure/B592940.png)

![5-[3-[2-(2-chlorophenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B592942.png)


![7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide](/img/structure/B592945.png)






